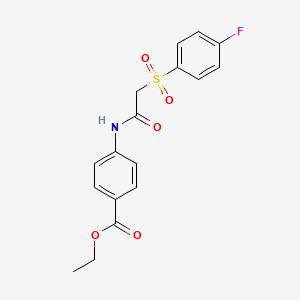

Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate is a chemical compound with the molecular formula C17H16FNO5S and a molecular weight of 365.381. It is intended for research use only and is not suitable for human or veterinary use1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate. However, similar compounds have been synthesized using various methods. For instance, a series of novel new 2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)benzo[d]oxazole derivatives were synthesized using 2-(benzo[d]oxazol-2-ylsulfonyl)acetonitrile and readily available aromatic carboxylic acids2.Molecular Structure Analysis

The molecular structure of Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate consists of a benzoate group attached to an ethyl group and a sulfonylacetamido group, which in turn is attached to a 4-fluorophenyl group1.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate. However, similar compounds have been used in various chemical reactions, such as cross-coupling reactions3.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate are not fully documented. However, it is known that it has a molecular weight of 365.381.Applications De Recherche Scientifique

Structural Analysis and Molecular Interactions

- The crystal structure and intermolecular interactions of similar sulfonamide derivatives have been studied, revealing insights into the molecular configuration and potential for chemical reactivity. For example, the molecule of a related compound, Ethyl 4-[(4-methylphenyl)sulfonylamino]benzoate, demonstrated specific dihedral angles and torsion angles critical for its structural stability and interactions, stabilized by intermolecular N—H⋯O interactions (Xing & Nan, 2005).

Synthetic Methodologies and Catalysis

- Research has delved into the synthesis techniques and catalytic processes involving sulfonamide derivatives, which can be instrumental in the production of various chemical entities. The synthesis of related esters, through methods such as stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, provides a pathway to generate α-fluoro esters, showcasing a method for the removal of the sulfone moiety (Wnuk et al., 1996).

Fluorescence and Photobiological Applications

- Derivatives of sulfonamide compounds, such as those incorporating diarylethene units with short alkyl chain substituents, have been explored for their fluorescence properties. These studies reveal how alkyl substitution affects the fluorescence of closed-ring isomers, providing a foundation for the development of fluorescent molecular probes and materials (Takagi et al., 2012).

Analytical and Chromatographic Applications

- The creation of novel sulfonate reagents for analytical derivatization in liquid chromatography highlights the potential of sulfonamide derivatives in enhancing detection sensitivity and specificity in analytical chemistry. Such developments can significantly impact the field of analytical and environmental chemistry by facilitating the detection of complex chemical species (Wu et al., 1997).

Material Science and Polymer Research

- Fluorinated monomers containing ester functions in their spacer regions have been synthesized, leading to side chain liquid crystalline polysiloxanes. This research indicates the versatility of sulfonamide derivatives in material science, particularly in designing novel materials with specific thermal and optical properties (Bracon et al., 2000).

Safety And Hazards

The safety and hazards associated with Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate are not well-documented. It is recommended to handle this compound with care and use appropriate safety measures during its handling and storage1.

Orientations Futures

The future directions for the study of Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate are not clearly defined. However, given its unique structure, it may have potential applications in various fields of research1. Further studies are needed to explore its potential uses and properties.

Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.

Propriétés

IUPAC Name |

ethyl 4-[[2-(4-fluorophenyl)sulfonylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO5S/c1-2-24-17(21)12-3-7-14(8-4-12)19-16(20)11-25(22,23)15-9-5-13(18)6-10-15/h3-10H,2,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIMEHPIJRLSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-7-sulfanyl-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one](/img/structure/B2879644.png)

![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2879646.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2879651.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2879652.png)

![1-Methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2879654.png)

![2-(7-chloro-5-oxo-[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2879662.png)